molecular formula C24H17ClN2O5 B4556221 3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid

3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B4556221
M. Wt: 448.9 g/mol
InChI Key: BYSFXKVTWFYQEO-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid is a useful research compound. Its molecular formula is C24H17ClN2O5 and its molecular weight is 448.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.0825993 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Bioactive Phenyl Ether Derivatives : Phenyl ether derivatives isolated from marine-derived fungi have shown significant antioxidant activity. These compounds, including related structural analogues, demonstrate strong potential in combating oxidative stress and may serve as leads for developing new antioxidant agents (Xu et al., 2017). Similarly, N-substituted-β-amino acid derivatives containing various phenyl moieties have exhibited good antimicrobial activity against certain strains of bacteria and fungi, highlighting their potential in antimicrobial drug development (Mickevičienė et al., 2015).

Environmental Science and Pollution Treatment

  • Treatment of Pesticides : Research on membrane bioreactor (MBR) technology has shown promising results in breaking down phenoxyacetic and benzoic acid herbicides, which are challenging to remove from wastewater due to their high water solubility and persistence. This technology offers an efficient and environmentally friendly solution for treating toxic herbicides (Ghoshdastidar & Tong, 2013).

Organic Synthesis and Polymer Science

  • Synthesis of Liquid Crystal Intermediates : The synthesis of liquid crystal intermediates, including n alkoxybiphenyl 4′ carbonyloxy benzoic acid, highlights the role of complex benzoic acid derivatives in materials science. These intermediates are crucial for developing ferroelectric and antiferroelectric liquid crystals, used in displays and other advanced materials (Qing, 2000).

Bioavailability and Metabolism

  • Metabolism by Gut Microflora : A study on chlorogenic acid, a compound structurally related to phenyl ether derivatives, demonstrated its metabolism by gut microflora significantly affects its bioavailability. This research emphasizes the importance of microbial metabolism in determining the bioavailability of dietary polyphenols and potentially related compounds, highlighting the intricate relationship between gut microbiota and the effectiveness of dietary supplements and functional foods (Gonthier et al., 2003).

Properties

IUPAC Name

3-[[2-chloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O5/c25-19-12-15(9-10-21(19)32-14-16-5-4-6-17(11-16)23(29)30)13-20-22(28)27(24(31)26-20)18-7-2-1-3-8-18/h1-13H,14H2,(H,26,31)(H,29,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFXKVTWFYQEO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 2
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 3
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 5
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Reactant of Route 6
3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.